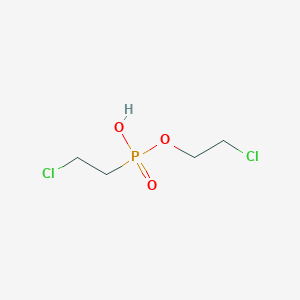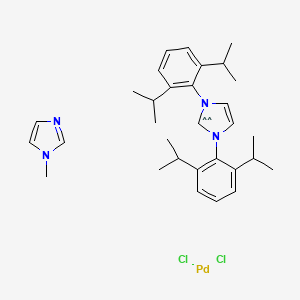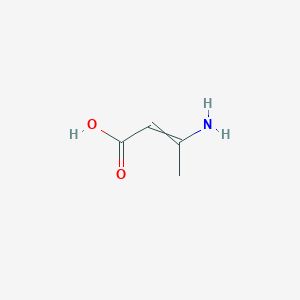
3-Aminobut-2-enoic acid
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: 3-Aminobut-2-enoic acid can be synthesized through several methods. One common approach involves the Neber rearrangement of the corresponding N-chloroimidate, starting from but-3-enenitrile. This method is advantageous due to the availability of starting materials and the use of cost-effective reagents . Another method involves the optical resolution of the N-tert-butoxycarbonyl derivative by papain-catalyzed enantioselective esterification in a two-phase system .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
化学反応の分析
Types of Reactions: 3-Aminobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into saturated amino acids.
Substitution: The amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of saturated amino acids.
Substitution: Formation of N-substituted derivatives.
科学的研究の応用
3-Aminobut-2-enoic acid has several scientific research applications:
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to naturally occurring amino acids.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-aminobut-2-enoic acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The presence of the amino group allows it to participate in enzyme-catalyzed reactions, leading to the formation of biologically active compounds .
類似化合物との比較
- 2-Aminobut-2-enoic acid
- 3-Aminocrotonic acid
- 3-Aminobut-2-enoate
Comparison: 3-Aminobut-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to 2-aminobut-2-enoic acid, it has a different position of the amino group, leading to variations in reactivity and applications.
特性
IUPAC Name |
3-aminobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-3(5)2-4(6)7/h2H,5H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVYVZLTGQVOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696501 | |
| Record name | 3-Aminobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21112-45-8 | |
| Record name | 3-Aminobut-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![sodium;1,5,6,7-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B8112284.png)
![5-(Trichloromethyl)-3-{[4-(trifluoromethyl)phenyl]methyl}-1,2,4-oxadiazole](/img/structure/B8112287.png)
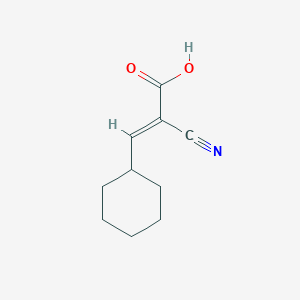


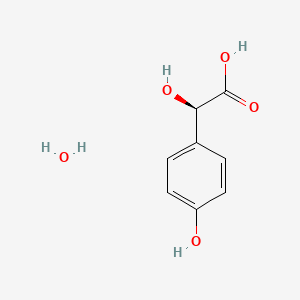
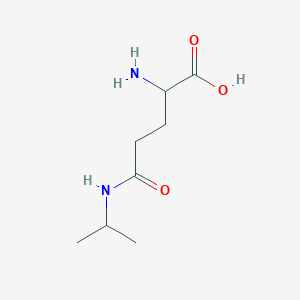
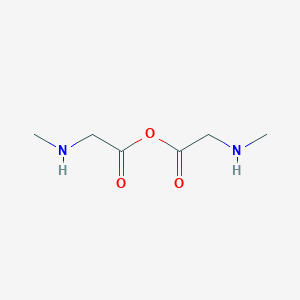
![rac-tert-butyl (3aR,8bS)-3a-(2-hydroxyethyl)-1H,2H,3H,3aH,4H,8bH-indeno[1,2-b]pyrrole-1-carboxylate](/img/structure/B8112365.png)
